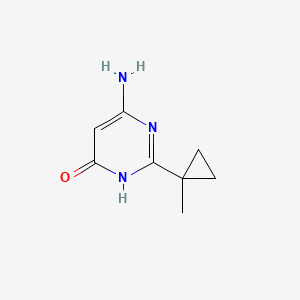![molecular formula C8H6BrN3O B6602767 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1361459-59-7](/img/structure/B6602767.png)
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a pyrido[2,3-d]pyrimidin-4(3H)-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and bromine.
Bromination: The bromination of 2-methylpyridine is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 6th position.
Cyclization: The brominated intermediate undergoes cyclization with a suitable reagent, such as formamide, under controlled conditions to form the pyrido[2,3-d]pyrimidin-4(3H)-one core structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques, such as recrystallization or chromatography, to obtain the final product with high purity.
化学反应分析
Types of Reactions
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学研究应用
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways to alter cell behavior and function.
相似化合物的比较
Similar Compounds
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4-amine: A closely related compound with an amine group instead of a ketone.
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: Another similar compound with a hydroxyl group at the 4th position.
Uniqueness
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and core structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
属性
IUPAC Name |
6-bromo-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-4-11-7-6(8(13)12-4)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFFYNXLJKFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=N2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)
![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)



![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)



![3-[5-[(5-chloropyridin-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-5-(2,6-dimethoxyphenyl)-6-(ethoxymethyl)-4-hydroxy-1H-pyridin-2-one](/img/structure/B6602765.png)
